tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformation
- Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : The bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized efficiently and is noted for its utility in further selective derivation, providing a means to explore chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
- Application of NMR Spectroscopy : NMR spectroscopy played a critical role in determining the absolute configurations of certain esters, highlighting the molecule's relevance in stereochemical analyses (Jakubowska et al., 2013).
- Synthesis of Benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate : An innovative synthesis pathway was developed for this compound, an essential intermediate for CCR2 antagonists, showcasing the chemical's versatility in drug precursor synthesis (Campbell et al., 2009).
- Reactions with N,N-dimethylformamide dimethyl acetal : The molecule's reactivity with this reagent led to isomeric condensation products, underlining its potential in generating structurally diverse compounds (Moskalenko & Boev, 2012).
- Enantioselective Approach to 4-Substituted Proline Scaffolds : The catalytic and enantioselective preparation of the molecule underscores its significance in the industrial synthesis of pharmaceuticals like antiviral ledipasvir (López et al., 2020).
Synthesis and Drug Discovery
- Efficient Scalable Route for Synthesis : The molecule's synthesis route highlights its potential for large-scale production and its relevance in enantiomerically pure compound preparation (Maton et al., 2010).
- Conformational Study : The molecule's conformational aspects were explored, emphasizing its role in the search for biologically active compounds (Żesławska et al., 2017).
Properties
IUPAC Name |
tert-butyl 9-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-7-14(10-15)6-4-5-11(14)9-16/h11,16H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBRHAZEILHSNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601128550 | |
Record name | 2-Azaspiro[4.4]nonane-2-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601128550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445950-94-6 | |
Record name | 2-Azaspiro[4.4]nonane-2-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445950-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azaspiro[4.4]nonane-2-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601128550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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